molecular formula C11H11N3O2 B14834160 4-Cyano-5-cyclopropoxy-N-methylpicolinamide

4-Cyano-5-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14834160
M. Wt: 217.22 g/mol
InChI Key: TVKIQOYNCMTXOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 4-Cyano-5-cyclopropoxy-N-methylpicolinamide involves several steps. One common synthetic route includes the reaction of 4-cyano-5-hydroxy-N-methylpicolinamide with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Cyano-5-cyclopropoxy-N-methylpicolinamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts like palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Cyano-5-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the inhibition of cell proliferation .

Comparison with Similar Compounds

4-Cyano-5-cyclopropoxy-N-methylpicolinamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

4-cyano-5-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-13-11(15)9-4-7(5-12)10(6-14-9)16-8-2-3-8/h4,6,8H,2-3H2,1H3,(H,13,15)

InChI Key

TVKIQOYNCMTXOU-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=NC=C(C(=C1)C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.